Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate: is a chemical compound that features a morpholine ring attached to a cyclopentenone structure, with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate typically involves the reaction of a cyclopentenone derivative with morpholine under specific conditions. One common method involves the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopentenone structure may also play a role in binding to biological molecules, affecting their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Morpholine: A simpler structure with similar functional groups but lacking the cyclopentenone ring.
Cyclopentenone derivatives: Compounds with similar ring structures but different substituents.
Methyl esters: Compounds with similar ester groups but different core structures.
Uniqueness: Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate is unique due to the combination of the morpholine ring and the cyclopentenone structure, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
113719-45-2 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-(3-morpholin-4-yl-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C12H17NO4/c1-16-12(15)7-9-6-10(8-11(9)14)13-2-4-17-5-3-13/h6,10H,2-5,7-8H2,1H3 |
InChI Key |
PMYPMSLJDZUKEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(CC1=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.